molecular formula C20H19NO2 B14353254 5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL CAS No. 91416-12-5

5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL

Katalognummer: B14353254
CAS-Nummer: 91416-12-5
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: HYTMXLSYKZSAHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL is a complex organic compound with the molecular formula C20H19NO2. This compound consists of 19 hydrogen atoms, 20 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . It is known for its unique structure, which includes multiple aromatic rings and a secondary amine group.

Vorbereitungsmethoden

The synthesis of 5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL involves several steps, typically starting with the preparation of the benzo[C]fluorene core This core can be synthesized through a series of cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller fragments in the presence of water and acids or bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .

Wissenschaftliche Forschungsanwendungen

5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Vergleich Mit ähnlichen Verbindungen

5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL can be compared to other similar compounds, such as:

    5-[2-(Amino)ethoxy]-7H-benzo[C]fluoren-7-OL: This compound lacks the methyl group on the amino group, which may affect its reactivity and binding properties.

    5-[2-(Ethylamino)ethoxy]-7H-benzo[C]fluoren-7-OL: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.

    5-[2-(Dimethylamino)ethoxy]-7H-benzo[C]fluoren-7-OL: The additional methyl group on the amino group can enhance its basicity and nucleophilicity

These comparisons highlight the uniqueness of this compound in terms of its structural and functional properties.

Eigenschaften

CAS-Nummer

91416-12-5

Molekularformel

C20H19NO2

Molekulargewicht

305.4 g/mol

IUPAC-Name

5-[2-(methylamino)ethoxy]-7H-benzo[c]fluoren-7-ol

InChI

InChI=1S/C20H19NO2/c1-21-10-11-23-18-12-17-19(14-7-3-2-6-13(14)18)15-8-4-5-9-16(15)20(17)22/h2-9,12,20-22H,10-11H2,1H3

InChI-Schlüssel

HYTMXLSYKZSAHI-UHFFFAOYSA-N

Kanonische SMILES

CNCCOC1=CC2=C(C3=CC=CC=C3C2O)C4=CC=CC=C41

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.